molecular formula C9H11FO B1363519 1-Fluoro-3-isopropoxybenzene CAS No. 203115-93-9

1-Fluoro-3-isopropoxybenzene

Cat. No. B1363519
M. Wt: 154.18 g/mol
InChI Key: INDGWZOOYLDIPO-UHFFFAOYSA-N
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Patent
US04801717

Procedure details

3-fluoro-phenol and isopropyl iodide were reacted to form 3-fluoro-isopropoxy-benzene which was reacted with nitric acid to obtain 2-isopropoxy-4-fluoro-nitro benzene which was reacted as in Example 1 to obtain 0-(4-nitro-3-isopropoxy-phenyl)-hydroxylamine melting at 104° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH:9](I)([CH3:11])[CH3:10]>>[F:1][C:2]1[CH:3]=[C:4]([O:8][CH:9]([CH3:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.